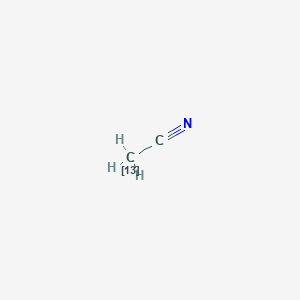

Acetonitrile-2-13C

Description

Significance of Site-Specific Carbon-13 Isotopic Labeling in Contemporary Chemical and Biological Sciences

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing a specific atom in a molecule with its isotope, researchers can follow its path and elucidate the sequence of events in a chemical or biological process. wikipedia.org Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, is a favored choice for these studies. Its key advantage lies in its nuclear spin, which makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

Site-specific labeling, the precise placement of a ¹³C atom at a particular position within a molecule, offers unparalleled insight into molecular transformations. nih.govacs.org This technique allows scientists to:

Elucidate Reaction Mechanisms: By tracking the position of the ¹³C label in the products of a reaction, chemists can deduce the step-by-step process, or mechanism, by which the reaction occurs. wikipedia.org

Trace Metabolic Pathways: In biological systems, ¹³C-labeled compounds are used to map the intricate network of biochemical reactions that constitute metabolism. nih.gov This helps in understanding cellular function in both healthy and diseased states. nih.gov

Probe Molecular Structure and Dynamics: NMR spectroscopy of ¹³C-labeled molecules provides detailed information about the structure, conformation, and movement of molecules. nih.gov

The ability to introduce a ¹³C label at a specific site without altering the chemical properties of the molecule is a cornerstone of modern mechanistic and metabolic research. acs.org

Role of Acetonitrile (B52724) Derivatives as Probes and Reagents in Advanced Scientific Inquiry

Acetonitrile (CH₃CN) is a versatile and widely used compound in chemistry. researchgate.net It is a polar aprotic solvent, meaning it dissolves a wide range of substances but does not readily participate in proton-transfer reactions. nih.gov This property makes it an ideal medium for many chemical reactions. researchgate.net

Beyond its role as a solvent, acetonitrile and its derivatives serve as important building blocks and reagents in organic synthesis. researchgate.netmdpi.com They are used in the production of a variety of compounds, including pharmaceuticals and agricultural chemicals. researchgate.netacs.org The cyano group (-C≡N) in acetonitrile is a key functional group that can be transformed into other useful chemical entities. researchgate.net Furthermore, acetonitrile can act as a ligand in organometallic chemistry, influencing the reactivity and selectivity of metal catalysts. nih.gov

Unique Advantages of Carbon-13 Labeling at the C-2 Methyl Position of Acetonitrile in Elucidating Molecular Phenomena

Labeling acetonitrile at the C-2 (methyl) position with a ¹³C isotope to create Acetonitrile-2-¹³C provides a powerful and specific probe for a variety of scientific investigations. The primary advantage of this specific labeling is the ability to use ¹³C NMR spectroscopy to monitor the fate of the methyl group in chemical reactions and biological processes. chemicalbook.comspectrabase.com

The ¹³C nucleus at the C-2 position has a distinct resonance signal in an NMR spectrum, which is sensitive to its local chemical environment. wikipedia.org This allows researchers to:

Track the Methyl Group: In reactions where acetonitrile is a reactant or a ligand, the ¹³C label allows for the unambiguous tracking of the methyl group, providing crucial evidence for reaction mechanisms. nih.gov

Quantify Reaction Intermediates and Products: The intensity of the ¹³C NMR signal can be used to quantify the amount of different species containing the labeled methyl group, offering a detailed picture of reaction kinetics and equilibria.

Study Intermolecular Interactions: The chemical shift of the ¹³C-labeled methyl group can be perturbed by interactions with other molecules, providing insights into non-covalent interactions that are critical in many chemical and biological systems.

The use of Acetonitrile-2-¹³C, with its strategically placed isotopic label, offers a level of precision that is essential for advancing our understanding of complex molecular phenomena. researchgate.netcopernicus.orgcopernicus.org

Physicochemical Properties of Acetonitrile-2-¹³C

| Property | Value |

| Chemical Formula | ¹³CH₃CN sigmaaldrich.com |

| Molecular Weight | 42.04 g/mol sigmaaldrich.com |

| Melting Point | -48 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 81-82 °C sigmaaldrich.comchemicalbook.com |

| Density | 0.805 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.339 - 1.344 sigmaaldrich.comchemicalbook.com |

| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315848 | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.045 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-09-4, 31432-55-0 | |

| Record name | Acetonitrile-2-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetonitrile-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Acetonitrile 2 13c Production and Enrichment

Strategies for Regioselective Carbon-13 Incorporation at the Methyl Carbon

The primary challenge in synthesizing Acetonitrile-2-¹³C lies in directing the ¹³C isotope to the specific methyl carbon atom. This requires carefully designed synthetic pathways that utilize ¹³C-labeled starting materials and control the reaction regiochemistry.

Pathways Involving ¹³C-Labeled Precursors and Feedstocks

The most direct and common approach for the regioselective synthesis of Acetonitrile-2-¹³C is through the use of precursors already containing the ¹³C label at the desired methyl position. This strategy ensures that the isotope is incorporated into the target molecule without scrambling to other positions.

One of the principal pathways involves the reaction of a ¹³C-labeled methylating agent with a cyanide source. A frequently employed precursor is [¹³C]methyl iodide (¹³CH₃I). The reaction of ¹³CH₃I with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), results in a nucleophilic substitution reaction (Sₙ2) to form Acetonitrile-2-¹³C.

Reaction Scheme: ¹³CH₃I + NaCN → ¹³CH₃CN + NaI

Another key precursor is [2-¹³C]acetic acid (¹³CH₃COOH). The conversion of ¹³C-labeled acetic acid to Acetonitrile-2-¹³C can be achieved through a multi-step process, often involving the formation of acetamide as an intermediate followed by dehydration. The ammonolysis of [2-¹³C]acetic acid at elevated temperatures over a suitable catalyst, such as alumina (Al₂O₃), can yield Acetonitrile-2-¹³C.

Reaction Scheme: ¹³CH₃COOH + NH₃ → ¹³CH₃CONH₂ + H₂O ¹³CH₃CONH₂ → ¹³CH₃CN + H₂O

The choice of precursor often depends on factors such as commercial availability, cost, and the efficiency of the subsequent conversion steps. The use of these specifically labeled precursors is fundamental to achieving high regioselectivity in the final product.

Optimization of Isotopic Enrichment Processes for High Purity

Achieving high isotopic enrichment, typically greater than 99 atom % ¹³C, is crucial for the applications of Acetonitrile-2-¹³C. The isotopic purity of the final product is directly dependent on the enrichment of the starting ¹³C-labeled precursor. Therefore, sourcing precursors with the highest possible isotopic purity is the primary step in optimization.

Beyond the precursor's quality, the optimization of the enrichment process involves minimizing any potential isotopic dilution during the synthesis. This includes:

Careful control of reaction conditions: Preventing side reactions that might introduce ¹²C from other reagents or solvents.

Use of dedicated equipment: To avoid cross-contamination from natural abundance (containing ~1.1% ¹³C) compounds.

Purification techniques: Employing purification methods that can effectively separate the desired ¹³C-labeled product from any unlabeled or partially labeled byproducts. Techniques like fractional distillation are often employed.

Processes such as cryogenic distillation have been explored for enriching stable isotopes like ¹³C in other small molecules, and similar principles can be applied to purify the final Acetonitrile-2-¹³C product or intermediates.

Advanced Synthetic Routes for Scalable Acetonitrile-2-¹³C Production

For applications requiring larger quantities of Acetonitrile-2-¹³C, the development of scalable and efficient synthetic routes is essential. Research in this area focuses on both catalytic and non-catalytic methods to improve yield, reduce costs, and enhance process safety.

Catalytic and Non-Catalytic Approaches to ¹³C Incorporation

Catalytic Approaches:

Catalytic methods are highly desirable for industrial-scale production due to their potential for high efficiency, selectivity, and milder reaction conditions. For the synthesis of Acetonitrile-2-¹³C from [2-¹³C]acetic acid and ammonia, solid acid catalysts are commonly investigated.

γ-Alumina (γ-Al₂O₃): This is a widely used catalyst for the dehydration of acetamide to acetonitrile (B52724). The reaction is typically carried out in the gas phase at temperatures ranging from 350-450 °C. The catalytic surface facilitates the elimination of a water molecule from the ¹³C-labeled acetamide intermediate.

Promoted Catalysts: Research has shown that the performance of γ-Al₂O₃ can be enhanced by the addition of promoters. For instance, treatment with phosphoric acid can increase the number of active sites for acetamide dehydration.

The general catalytic synthesis of unlabeled acetonitrile from various feedstocks, such as ethanol (B145695) or acetic acid, provides a foundation for developing labeled syntheses. For example, the dehydroamination of ethanol over modified cobalt/alumina catalysts has been explored for acetonitrile production and could potentially be adapted for labeled synthesis using ¹³C-labeled ethanol.

Non-Catalytic Approaches:

While often requiring more stringent reaction conditions, non-catalytic methods can offer simpler reaction setups. The direct reaction of ¹³CH₃I with a cyanide salt, as mentioned earlier, is a classic example of a non-catalytic nucleophilic substitution that is effective for small to medium-scale synthesis.

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield of Acetonitrile-2-¹³C and ensuring the economic viability of the synthesis. Key parameters that are typically optimized include:

Temperature: For catalytic reactions, there is an optimal temperature range to maximize the reaction rate while minimizing side reactions and catalyst deactivation. For the ammonolysis of acetic acid, temperatures between 360-380°C are often optimal.

Pressure: While many syntheses are conducted at atmospheric pressure, adjusting the pressure can influence reaction equilibria and rates.

Reactant Stoichiometry: The molar ratio of reactants, such as the ammonia to acetic acid ratio in the catalytic synthesis, can significantly impact the selectivity and yield of the desired product. An excess of ammonia often favors the formation of acetonitrile.

Contact Time/Flow Rate: In continuous flow catalytic systems, the time the reactants are in contact with the catalyst is a critical parameter that needs to be optimized to achieve maximum conversion.

Yield Enhancement Strategies:

Process Intensification: Technologies like microchannel reactors can offer improved heat and mass transfer, potentially leading to higher yields and better process control.

Byproduct Minimization: Careful selection of catalysts and reaction conditions can minimize the formation of byproducts, which simplifies purification and increases the isolated yield of Acetonitrile-2-¹³C.

Table 1: Comparison of Synthetic Parameters for Acetonitrile Production

| Parameter | Laboratory Scale (e.g., from ¹³CH₃I) | Scalable Catalytic Process (e.g., from ¹³CH₃COOH) |

| Starting Materials | ¹³C-Methyl Iodide, Sodium Cyanide | [2-¹³C]Acetic Acid, Ammonia |

| Catalyst | None | γ-Alumina, Promoted Alumina |

| Typical Temperature | Room temperature to reflux | 350 - 450 °C |

| Typical Pressure | Atmospheric | Atmospheric to slightly elevated |

| Key Optimization | Solvent choice, reaction time | Catalyst activity, temperature, reactant ratio |

| Primary Yield Factor | Purity of ¹³CH₃I | Catalyst efficiency and stability |

Analytical Techniques for Purity Assessment and Isotopic Enrichment Verification of Synthesized Acetonitrile-2-¹³C

After synthesis, it is imperative to verify the chemical purity and determine the isotopic enrichment of the Acetonitrile-2-¹³C. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful non-destructive technique for both structural confirmation and isotopic enrichment analysis.

¹H NMR: In the proton NMR spectrum of Acetonitrile-2-¹³C, the methyl protons will appear as a doublet due to coupling with the adjacent ¹³C nucleus (¹JCH). The absence of a large singlet corresponding to the ¹²C-H isotopologue confirms high isotopic enrichment.

¹³C NMR: The carbon-13 NMR spectrum provides direct evidence of the ¹³C incorporation. For Acetonitrile-2-¹³C, a strong signal will be observed for the methyl carbon. The chemical shift of the labeled carbon can be compared to standard values for acetonitrile. researchgate.netamericanlaboratory.com The nitrile carbon will also be present at its characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for determining isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its fragments.

Electron Ionization (EI-MS): In the EI mass spectrum of Acetonitrile-2-¹³C, the molecular ion peak will appear at m/z 42, which is one mass unit higher than that of unlabeled acetonitrile (m/z 41). aai.solutions The relative intensities of the peaks at m/z 41 and m/z 42 can be used to calculate the isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirmation of the isotopic labeling.

Isotope Ratio Mass Spectrometry (IRMS): For very precise determination of isotopic ratios, gas chromatography coupled to combustion and isotope ratio mass spectrometry (GC-C-IRMS) can be used. nih.gov This technique converts the analyte into a simple gas (e.g., CO₂) before isotopic analysis, allowing for highly accurate measurements of the ¹³C/¹²C ratio.

Chromatographic Techniques:

Gas Chromatography (GC): GC is used to assess the chemical purity of the synthesized Acetonitrile-2-¹³C. By comparing the retention time with that of a known standard, the identity of the compound can be confirmed, and the presence of any volatile impurities can be detected and quantified.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the purity, particularly for assessing non-volatile impurities. americanlaboratory.com

The combination of these analytical methods provides a comprehensive characterization of the synthesized Acetonitrile-2-¹³C, ensuring it meets the high standards of purity and isotopic enrichment required for its intended applications.

Table 2: Analytical Techniques for Acetonitrile-2-¹³C Characterization

| Technique | Information Provided | Key Observations |

| ¹H NMR | Structural confirmation, Isotopic enrichment | Methyl proton signal as a doublet |

| ¹³C NMR | Position of ¹³C label, Structural confirmation | Intense signal for the labeled methyl carbon |

| Mass Spectrometry | Molecular weight, Isotopic enrichment | Molecular ion peak at m/z 42 |

| Gas Chromatography | Chemical purity | Single peak at the retention time of acetonitrile |

| HPLC | Chemical purity | Assessment of non-volatile impurities |

Spectroscopic Applications of Acetonitrile 2 13c in Structural and Dynamic Investigations

Advanced Carbon-13 Nuclear Magnetic Resonance (NMR) Methodologies Utilizing Acetonitrile-2-¹³C

The incorporation of ¹³C at a specific position within the acetonitrile (B52724) molecule significantly enhances its utility in NMR studies, particularly in ¹³C NMR spectroscopy. This section delves into how Acetonitrile-2-¹³C is employed in various NMR techniques.

Acetonitrile-2-¹³C as a Reference Standard in ¹³C NMR Spectroscopy for Chemical Shift Referencing

¹³C NMR spectroscopy relies on chemical shifts to identify and characterize different carbon environments within a molecule. For accurate and reproducible measurements, a reference standard is essential. Acetonitrile, particularly its deuterated form (acetonitrile-d₃), is commonly used as a solvent and its residual protonated methyl group provides a ¹³C signal at approximately 1.3 ppm, serving as an internal standard for chemical shift referencing rsc.orgucla.eduillinois.edusigmaaldrich.comcarlroth.comacs.orgmdpi.com. While not directly a ¹³C-labeled standard in the context of referencing other molecules, the ¹³C signal of acetonitrile-d₃ itself is a well-established reference point. In studies where precise ¹³C chemical shift referencing is critical, the known ¹³C signal of acetonitrile-d₃ (or a specifically labeled ¹³C acetonitrile if used as a solvent) provides a stable and reliable benchmark. The inherent advantage of using deuterated solvents like acetonitrile-d₃ is that the deuterium (B1214612) nuclei (²H) have a much larger quadrupole moment than ¹H, leading to rapid relaxation and effectively decoupling the ¹³C signal from any residual ¹H coupling, resulting in sharper ¹³C peaks ucla.eduillinois.eduacs.org.

Elucidating Molecular Structures Through ¹³C-¹³C and ¹³C-X Coupling Analysis in Labeled Systems

Isotopic labeling with ¹³C, especially at specific positions like the nitrile carbon in Acetonitrile-2-¹³C, is instrumental in unraveling complex molecular structures through NMR coupling analysis.

¹³C-¹³C Coupling: When molecules are enriched with ¹³C at two or more positions, direct ¹³C-¹³C scalar couplings (¹Jcc) can be observed. These couplings provide valuable information about the connectivity of carbon atoms. For instance, in a system labeled with ¹³C at the nitrile carbon and another ¹³C elsewhere in a molecule, the direct ¹³C-¹³C coupling across the C-C bond would be measurable, confirming the presence of adjacent ¹³C nuclei and aiding in the assignment of complex spectra. While direct ¹³C-¹³C coupling in acetonitrile itself is typically not observed due to its simple structure and lack of multiple ¹³C labels, the principle applies when Acetonitrile-2-¹³C is incorporated into larger molecular frameworks or used in studies where ¹³C-¹³C correlations are sought acs.orgtandfonline.comroyalsocietypublishing.orgbhu.ac.insavemyexams.comresearchgate.netucl.ac.uklibretexts.orgorganicchemistrydata.orghw.ac.ukipb.ptpitt.edu.

¹³C-X Coupling: Coupling between ¹³C nuclei and other NMR-active nuclei (X), such as ¹H, ¹⁵N, or ¹⁹F, provides crucial structural insights. For Acetonitrile-2-¹³C, the ¹³C-¹H coupling (¹JCH) between the nitrile carbon and any attached protons would be absent due to the absence of a proton directly bonded to the nitrile carbon. However, ¹³C-¹H couplings involving the methyl group carbons (if present in a derivative) or carbons in other parts of a molecule where Acetonitrile-2-¹³C is used as a solvent or incorporated moiety are routinely observed and analyzed. For example, ¹³C-¹H couplings are fundamental for assigning resonances and determining the number of protons attached to each carbon. In studies involving labeled acetonitrile, ¹³C-¹⁵N coupling can also be a source of structural information, particularly in ¹³C-¹⁵N HMBC experiments, which can correlate carbons with nitrogens separated by multiple bonds, aiding in the elucidation of complex structures rsc.orgacs.orgipb.pt. The analysis of ¹³C-X coupling constants helps in understanding the electronic environment and geometric arrangement around the ¹³C nucleus.

Dynamics and Relaxation Studies via Acetonitrile-2-¹³C Signals in Solution and Confined Environments

NMR relaxation parameters, such as the spin-lattice relaxation time (T₁) and spin-spin relaxation time (T₂), are highly sensitive to molecular motion and dynamics. ¹³C relaxation studies using isotopically labeled acetonitrile provide detailed insights into molecular reorientation, diffusion, and interactions.

Solution Dynamics: In bulk solution, ¹³C relaxation rates of acetonitrile are influenced by molecular tumbling, internal rotations, and intermolecular interactions. Studies using ¹³C relaxation of acetonitrile have investigated its rotational correlation times and diffusion coefficients, providing a quantitative understanding of its dynamic behavior researchgate.netrsc.orgacs.orgrsc.orgscispace.comnih.govnih.gov. For instance, ¹³C relaxation data can reveal information about the anisotropic nature of acetonitrile's tumbling and the influence of intermolecular forces on its dynamics researchgate.net.

Confined Environments: The dynamics of liquids confined within porous materials or at interfaces can differ significantly from their bulk behavior. Acetonitrile confined in silica (B1680970) pores, for example, exhibits dramatically slowed reorientational dynamics compared to bulk acetonitrile, often by more than an order of magnitude tandfonline.comaip.orgresearchgate.nettandfonline.comresearchgate.net. NMR relaxation studies, including those using deuterium relaxation (²H T₁) of deuterated acetonitrile and ¹³C relaxation, have been crucial in characterizing these dynamics. These studies often reveal liquid layering at interfaces and distinct dynamic regimes for molecules near the surface versus those in the bulk-like interior of the pores tandfonline.comaip.orgresearchgate.nettandfonline.comresearchgate.net. The analysis of relaxation dispersion (NMRD) profiles can help differentiate between various sites within the confined space, providing insights into residence times and exchange processes tandfonline.comtandfonline.com.

Investigation of Isotopic Effects on Spectroscopic Parameters

The substitution of ¹³C or deuterium (²H) for ¹H in acetonitrile leads to measurable changes in NMR spectroscopic parameters, providing valuable information about the local molecular environment and electronic structure.

Carbon Isotope Shifts in Relation to Local Molecular Environments

A carbon isotope shift (¹³C shift) refers to the change in the ¹³C chemical shift of a nucleus caused by the substitution of an adjacent atom with its isotope. For example, if a ¹³C nucleus is bonded to another ¹³C nucleus, a small shift in the ¹³C chemical shift will be observed compared to a molecule where the adjacent carbon is a ¹²C. These shifts, though typically small (on the order of tenths of a ppm or less), are sensitive to the local electronic environment and can be used to probe molecular structure and interactions ucl.ac.ukmdpi.com. For Acetonitrile-2-¹³C, the presence of the ¹³C atom at the nitrile carbon influences the chemical shift of other ¹³C nuclei in a molecule it is part of, or vice versa, if another ¹³C is adjacent. These effects are more pronounced in studies where multiple ¹³C labels are present or when analyzing complex molecules where Acetonitrile-2-¹³C is a component. The magnitude and sign of these shifts can provide information about bond lengths, bond angles, and the electronic distribution within the molecule, reflecting the local molecular environment researchgate.netmdpi.com.

Effects of Deuterium Isotopic Substitution on ¹³C NMR Chemical Shifts in Acetonitrile Derivatives

Deuterium isotope effects (DIEs) on ¹³C NMR chemical shifts are well-established phenomena. When a proton is replaced by deuterium, a ¹³C nucleus bonded to or near the deuterated site experiences a small, predictable shift. This is often referred to as a secondary deuterium isotope effect. For acetonitrile derivatives, the substitution of hydrogen with deuterium in the methyl group (e.g., in acetonitrile-d₃, CD₃CN) results in a slight upfield shift of the ¹³C signal of the methyl carbon compared to acetonitrile-CH₃CN ucla.eduillinois.eduresearchgate.netucl.ac.uknih.gov. These shifts are typically in the range of -0.01 to -0.05 ppm per deuterium atom for ¹³C nuclei directly bonded to the deuterated carbon (¹JCD), and smaller effects for more distant carbons researchgate.netmdpi.com. These shifts can be used to confirm the position of isotopic labeling and to study the influence of isotopic substitution on molecular vibrations and electronic structure. For instance, studies on deuterated acetonitrile have provided data on the ¹³C chemical shifts of CD₃CN, which are slightly different from CH₃CN due to these effects ucla.eduillinois.educarlroth.com. The investigation of deuterium isotope effects is crucial for understanding subtle electronic and structural changes induced by isotopic substitution, which can impact molecular properties and reactivity.

Multidimensional NMR Techniques Employing Acetonitrile-2-¹³C as a Structural Probe or Labeled Solvent

Acetonitrile-2-¹³C, a isotopically labeled variant of acetonitrile, offers unique advantages in NMR spectroscopy due to the presence of the ¹³C nucleus at the methyl position. This specific labeling allows for enhanced signal detection and provides a distinct spectral signature, making it valuable for structural and dynamic studies, particularly when used as a solvent or as a molecular probe within a larger system. Its application in multidimensional NMR techniques is primarily centered on its ability to facilitate the elucidation of molecular structures and dynamics through sophisticated correlation experiments.

Heteronuclear Correlation Spectroscopy (e.g., HMQC, HSQC)

Heteronuclear Correlation Spectroscopy, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Single Quantum Coherence (HSQC), are powerful techniques used to establish correlations between protons (¹H) and other nuclei, most commonly carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) science.gov. These methods are instrumental in assigning NMR signals and determining connectivity within molecules, which is crucial for structural elucidation.

Acetonitrile-2-¹³C can serve as a valuable ¹³C-labeled solvent or a probe in HMQC and HSQC experiments. When used as a solvent, its ¹³C-labeled methyl group provides a well-defined ¹³C signal that can act as an internal reference standard. More significantly, if Acetonitrile-2-¹³C is part of a mixture or interacts with a solute, the ¹³C label allows for the observation of specific ¹H-¹³C correlations involving the acetonitrile molecule. This can aid in identifying solvent-solute interactions or in characterizing the environment of the labeled methyl group. As a probe incorporated into a larger molecule, the ¹³C label at the methyl carbon enables direct observation of its proximity to protons within the same molecule or in interacting species via HMQC/HSQC.

While the provided search results highlight general advancements in NMR sensitivity enhancement for HMQC/HSQC using techniques like Dynamic Nuclear Polarization (DNP) science.gov, direct and detailed research findings specifically detailing the application of Acetonitrile-2-¹³C in standard HMQC or HSQC experiments for structural elucidation were not extensively found. However, the principle of ¹³C labeling is fundamental to the success of these techniques, providing the necessary signal for correlation.

Data Table: Specific data tables detailing research findings, such as chemical shifts or correlation parameters for Acetonitrile-2-¹³C in HMQC or HSQC experiments, were not available in the reviewed search results.

Homonuclear Correlation Spectroscopy (e.g., INADEQUATE) for Carbon Skeleton Elucidation

Homonuclear Correlation Spectroscopy, particularly the Incredibly Simple Natural Abundance Double Quantum Transfer Experiment (INADEQUATE), is designed to detect and characterize carbon-carbon (¹³C-¹³C) single-bond connectivities. This technique is indispensable for tracing the carbon backbone of organic molecules, thereby aiding in the elucidation of complex molecular structures universiteitleiden.nl. INADEQUATE relies on observing the weak one-bond ¹J(¹³C-¹³C) couplings, which occur naturally due to the presence of ¹³C isotopes.

Acetonitrile-2-¹³C, with its ¹³C label at the methyl carbon, presents an interesting case for its application in INADEQUATE. For direct INADEQUATE experiments on acetonitrile itself, a ¹³C-¹³C bond is required. If the nitrile carbon is ¹²C, then INADEQUATE on acetonitrile would not be feasible without a doubly labeled compound. However, Acetonitrile-2-¹³C can still play a role in carbon skeleton elucidation in several ways:

Model Compound for Spin Interaction Studies : Research has investigated Acetonitrile-2-¹³C in studies of residual dipolar couplings (RDCs) and spin-spin J-couplings, particularly in zero- to ultra-low-field NMR (ZULF NMR) researchgate.netarxiv.orgescholarship.org. These studies examine how J-couplings are perturbed by dipolar interactions when the molecule is aligned in gels escholarship.org. Understanding these fundamental spin interactions and their behavior is foundational to the principles underlying INADEQUATE. For instance, studies have confirmed the positive absolute sign of the indirect spin coupling constant J¹³C-H in Acetonitrile-2-¹³C arxiv.org.

Solvent or Additive : When used as a solvent or additive in a system where INADEQUATE is applied to other components, the ¹³C signal of Acetonitrile-2-¹³C can serve as a reference. Furthermore, if the acetonitrile interacts with the solute, the ¹³C label could potentially be tracked, although INADEQUATE specifically targets ¹³C-¹³C correlations.

Demonstration of Principles : It can serve as a model compound to demonstrate aspects of spin coupling behavior relevant to INADEQUATE, even if not directly elucidating its own carbon skeleton via this specific method.

While direct research findings detailing the use of Acetonitrile-2-¹³C in standard INADEQUATE experiments for carbon skeleton elucidation were not found in the provided search snippets, the studies on its J-coupling and dipolar interactions underscore its utility in understanding the fundamental spin physics relevant to such techniques.

Data Table: Specific data tables presenting research findings or parameters for Acetonitrile-2-¹³C in INADEQUATE experiments were not found within the scope of the provided search results.

Mechanistic Investigations Utilizing Acetonitrile 2 13c As a Tracer

Probing the Role of Acetonitrile-2-13C as a Solvent in Reaction Mechanisms

Solvation Dynamics and Their Impact on Reaction Rates

Solvation dynamics describe the time-dependent reorganization of solvent molecules around a solute, a process critical for influencing the rates and mechanisms of chemical reactions. Acetonitrile (B52724), a polar aprotic solvent, exhibits specific solvation behaviors that can significantly affect reaction kinetics researchgate.netwikipedia.org. The use of isotopically labeled acetonitrile, such as this compound, enables researchers to trace these dynamic processes with enhanced sensitivity, often through spectroscopic techniques acs.orgresearchgate.net.

Studies employing kinetic isotope effects (KIEs) in acetonitrile have provided insights into reaction mechanisms, including the role of solvent reorganization. For instance, research on hydride-transfer reactions in acetonitrile has investigated the temperature dependence of KIEs, linking these effects to the dynamics of charge-transfer complexes within the solvent environment nih.gov. The isotopic substitution at the nitrile carbon can subtly alter the vibrational modes of the solvent, making it a sensitive probe for studying solvent-solute interactions and their influence on transition states acs.orgresearchgate.net. Furthermore, femtosecond spectroscopy applied to solvent mixtures involving acetonitrile has demonstrated how variations in solvation times can impact reaction rates, sometimes in counterintuitive ways, such as retarding reactions due to rapid solvent reorganization acs.org. The ability to differentiate specific solvent dynamics is crucial, and isotope labeling is a prerequisite for such separation of processes acs.orgresearchgate.net.

Table 1: Kinetic Parameters in Acetonitrile-Based Systems

| Reaction Type / Solute | Solvent System | Key Parameter | Value | Reference |

| Hydride Transfer (NADH/NAD+ models) | Acetonitrile | ΔEa (EaD - EaH) | Varies (e.g., ~1.0-2.0 kcal/mol) | nih.gov |

| Reaction of Cl atoms with Acetonitrile | Acetonitrile | k1 (296 K) | (1.15 ± 0.20) × 10-14 cm³ molecule⁻¹ s⁻¹ | acs.org |

| Reaction of F atoms with Acetonitrile | Acetonitrile | k∞ | (5.8 ± 0.8) × 10-11 cm³ molecule⁻¹ s⁻¹ | acs.org |

| Nucleophilicity of Pyrrolidine | Methanol/Acetonitrile (100% MeCN) | N (Nucleophilicity parameter) | 18.32 | rsc.org |

| Hydrolysis of 4-methoxyphenyl (B3050149) dichloroacetate | Acetonitrile-Water (35 wt% ACN) | kson/knon (Sonication effect) | ~1.2-1.5 (approximate from graph) | researchgate.net |

Note: Values are indicative and derived from experimental data presented in the cited sources. Specific reaction conditions and precise measurements may vary.

Intermolecular Interactions Between Solute and this compound Solvent Molecules

Understanding the intermolecular interactions between a solute and solvent molecules is fundamental to comprehending solution behavior. This compound allows for detailed investigations into these interactions, leveraging the spectroscopic distinctiveness of the ¹³C label acs.orgresearchgate.net. Acetonitrile engages in various interactions, including dipole-dipole forces, van der Waals forces, and acts as a hydrogen bond acceptor acs.orgwhiterose.ac.uknih.gov.

The ¹³C isotopic substitution in this compound shifts its characteristic C≡N stretching vibrational frequency acs.orgresearchgate.net. This shift is sensitive to the local environment and the nature of solute-solvent interactions, enabling the use of techniques like 2D IR spectroscopy to probe dynamics and distinguish different solvation structures acs.orgresearchgate.net. For example, the frequency of the C≡N stretch in acetonitrile is known to be sensitive to the charge density of coordinating cations, providing a means to study ion-solvent interactions in electrolyte systems acs.orgresearchgate.net.

Table 2: Solute-Solvent Interactions in Acetonitrile

| Solute Type / Interaction | Solvent | Interaction Characteristic | Observation / Parameter | Reference |

| Flavonoids | Acetonitrile | Solute-Solvent Hydrogen Bonding | Weaker interactions compared to protic solvents | whiterose.ac.ukresearchgate.net |

| Dipolar Solutes | Acetonitrile | Diffusion Coefficient Correlation | Linearly correlated with reciprocal of hard-sphere diameters; differentiated from non-dipolar solutes | rsc.org |

| Metal Cations (e.g., Mg²⁺, Zn²⁺) | Acetonitrile | Coordination via C≡N group | C≡N stretch frequency sensitive to cation charge density; water competes for coordination | acs.orgresearchgate.net |

| Pyrrolidine | Acetonitrile | Solvation of Nucleophile | Stronger solvation compared to methanol, leading to decreased nucleophilicity | rsc.org |

| p-Aminobenzoic Acid | Acetonitrile | Intermolecular Interactions | Weakest interactions with solute compared to water/ethanol (B145695); lower solvent-solvent interaction contribution in solvation shell | whiterose.ac.uk |

Note: Data presented are qualitative or representative values from experimental observations and simulations.

Acetonitrile 2 13c in Biological and Metabolic Pathway Elucidation

Advanced 13C NMR-Based Metabolomics Techniques Utilizing Acetonitrile-2-13C Precursors

Quantitative and Qualitative Analysis of Labeled Metabolites

The accurate quantification of metabolites within complex biological samples is a cornerstone of modern metabolomics and metabolic pathway elucidation. Stable isotope-labeled internal standards are indispensable tools for achieving this accuracy and precision. This compound, featuring a 13C isotope substitution at the second carbon position of the acetonitrile (B52724) molecule (CH3-13CN), serves precisely this function.

In quantitative analyses, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound is introduced into biological samples. Its structure is chemically similar to unlabeled acetonitrile, ensuring it behaves comparably during sample preparation and chromatographic separation. However, its distinct isotopic signature (due to the presence of 13C) allows it to be readily distinguished from endogenous or other labeled metabolites by the mass spectrometer. This capability is critical for several reasons:

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization efficiency of analytes in mass spectrometry, a phenomenon known as matrix effects. A labeled internal standard, such as this compound, experiences similar matrix effects as the target analytes, allowing for effective correction of these variations.

Compensation for Analytical Variability: Fluctuations in sample recovery during extraction, variations in injection volumes, and instrument performance drift can all impact the measured signal intensity of metabolites. By using this compound as a reference, researchers can normalize the signals of other labeled metabolites, thereby accounting for these analytical inconsistencies and ensuring the reliability of quantitative data.

To illustrate the principle of internal standard correction, consider the following conceptual data representation:

Table 1: Principle of Internal Standard Correction in Quantitative Metabolomics

| Analytical Run Condition | Analyte Signal (e.g., Labeled Metabolite) | Internal Standard Signal (this compound) | Analyte Concentration (Normalized Ratio: Analyte/IS) |

| Ideal Run | 1000 | 1000 | 1.00 |

| Run with Sample Loss | 500 (50% loss) | 500 (50% loss) | 1.00 (Corrected) |

| Run with Ion Suppression | 700 (due to suppression) | 700 (similar suppression) | 1.00 (Corrected) |

This table demonstrates how the ratio of the analyte signal to the internal standard signal remains constant despite analytical variations, enabling accurate determination of the metabolite's concentration.

Isotopic Fingerprinting for Pathway Identification in Biological Systems

Isotopic fingerprinting is a powerful technique that relies on tracking the incorporation of stable isotopes, such as 13C, into cellular metabolites to map metabolic pathways and understand substrate flow. This process generates unique mass isotopomer distributions (MIDs) for each metabolite, which collectively serve as a "fingerprint" of the active metabolic network.

While this compound itself is not typically used as a tracer molecule to be tracked through biological pathways, it plays a vital supporting role in the analytical methodologies that enable isotopic fingerprinting. These methodologies, predominantly LC-MS/MS, frequently utilize acetonitrile as a solvent or mobile phase component for chromatographic separation metabolomicsworkbench.orgmitoproteome.orgnih.govlcms.cznih.govbmj.comnih.govnih.govprotocols.iospectroscopyonline.comnih.govmdpi.combiorxiv.orgfrontiersin.orgmdpi.combiorxiv.orgsciex.comnih.govescholarship.orgshimadzu.com.

The core of isotopic fingerprinting involves the precise detection and quantification of labeled metabolites. The accuracy of these quantitative measurements directly impacts the reliability of the derived isotopic fingerprints. By serving as a stable isotope-labeled internal standard, this compound enhances the precision of these quantitative measurements. This, in turn, bolsters the confidence in the resulting isotopic fingerprints, which are used to:

Map Metabolic Pathways: By identifying which metabolites have incorporated the stable isotope tracer and to what extent, researchers can delineate the routes of substrate utilization.

Determine Pathway Activity: The specific labeling patterns (MIDs) provide insights into the direction and rate of metabolic reactions, indicating which pathways are active or suppressed.

Understand Substrate Flux: Isotopic tracing allows for the quantification of flux through metabolic pathways, revealing how nutrients are channeled and transformed within the cell.

Research findings emphasize that stable isotope tracing, when coupled with advanced analytical techniques like LC-MS, allows scientists to generate these metabolic fingerprints, revealing critical information about pathway dynamics and substrate utilization shimadzu.commdpi.comwikipedia.orgnih.govacs.orgcortecnet.comacs.org. The precision afforded by using labeled internal standards, such as this compound, is fundamental to the robust interpretation of these complex isotopic patterns, thereby facilitating a more accurate elucidation of biological metabolic systems.

Compound List:

this compound

Applications of Acetonitrile 2 13c in Material Science and Polymer Characterization

Synthesis of ¹³C-Labeled Polymers and Macromolecules from Acetonitrile-2-13C Monomers

This compound serves as a precursor or a monomer in the synthesis of ¹³C-labeled polymers. The incorporation of this isotope allows for enhanced signal detection and detailed analysis of polymer structure and dynamics using NMR spectroscopy.

The synthesis of well-defined polymers with controlled ¹³C label incorporation often relies on advanced polymerization techniques. While acetonitrile (B52724) itself is not a typical vinyl monomer, its derivatives or its nitrile group can be involved in polymerization processes. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in achieving precise control over polymer architecture and molecular weight specificpolymers.comfiveable.menih.govacs.org. These methods allow for the sequential addition of monomers, ensuring that the ¹³C label from this compound is strategically placed within the polymer chain. For instance, research into the polymerization of nitriles, which are monomers with a nitrile group, can benefit from these controlled methods to ensure uniform label distribution specificpolymers.com. The ability to control the polymerization process is vital for creating polymers where the ¹³C label is not only present but also distributed predictably along the polymer backbone or at specific chain ends.

The efficiency of incorporating the ¹³C label from this compound into the polymer structure is a critical parameter. This efficiency dictates the signal-to-noise ratio in subsequent NMR analyses. Studies on isotopic labeling often aim for high atom economy and enrichment factors. For example, research utilizing ¹³C elemental carbon as a starting material for ¹³C₂-labeling demonstrates a versatile approach to creating universally labeled building blocks for polymers rsc.orgresearchgate.net. The distribution of the ¹³C label within the polymer chain—whether it is uniformly distributed, concentrated at chain ends, or clustered in specific segments—profoundly impacts the information obtainable from NMR studies. Techniques like Mass Isotopomer Distribution Analysis (MIDA) are used to measure the biosynthesis and turnover of polymers by tracking isotopically enriched precursors, providing insights into the "true" precursor enrichment and fractional synthesis nih.gov. While MIDA is typically coupled with mass spectrometry, the principle of tracking isotopically labeled subunits is fundamental to understanding label distribution in synthesized polymers.

Solid-State ¹³C NMR Characterization of Materials Synthesized with this compound

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure, dynamics, and morphology of polymers in their solid state acs.orgcreative-biostructure.comresearchgate.net. When polymers are synthesized using ¹³C-labeled precursors like this compound, solid-state ¹³C NMR becomes exceptionally sensitive, enabling detailed investigations.

Solid-state ¹³C NMR is also instrumental in understanding the morphology and phase behavior of polymers. By analyzing the chemical shifts, line shapes, and relaxation times of the ¹³C nuclei, researchers can identify different phases (crystalline, amorphous, interfacial) and study their relative proportions and interactions researchgate.netacs.org. For example, ¹³C NMR has been used to investigate the morphology of linear low-density polyethylenes (LLDPEs), quantifying the mass fractions of crystalline and amorphous phases and identifying the distribution of branches between these phases acs.org. In blends of polymers, ¹³C spin-diffusion NMR, often enhanced by site-directed isotopic enrichment, can characterize miscibility at the molecular level and map phase separation phenomena universiteitleiden.nl. The ¹³C label's sensitivity allows for the detection of subtle changes in molecular mobility and local environment that occur during phase transitions, such as glass transitions or melting, providing a molecular-level understanding of material behavior under varying conditions.

Computational and Theoretical Studies Involving Acetonitrile 2 13c

Quantum Chemical Calculations of 13C NMR Chemical Shifts and Coupling Constants

Quantum chemical calculations are instrumental in predicting and understanding the NMR spectroscopic signatures of molecules. For Acetonitrile-2-13C, these studies focus on accurately calculating its ¹³C NMR chemical shifts and coupling constants, providing a theoretical basis for experimental observations.

Validation of Experimental Spectroscopic Data with Theoretical Predictions

A significant aspect of theoretical studies involves validating computational predictions against experimental spectroscopic data. For this compound, researchers have optimized molecular geometries using density functional theory (DFT) methods, such as B3LYP with the 6-31G(d,p) basis set acs.org. These optimized structures serve as the foundation for calculating NMR parameters. By comparing theoretical ¹³C NMR chemical shifts and coupling constants with experimentally obtained values, researchers can assess the accuracy of their computational models and refine them for better predictive power acs.org. For instance, studies have shown that while some calculated ¹JCH values may be underestimated by a few Hertz, they often fall within a reasonable percentage of experimental values, demonstrating the utility of these calculations for spectral assignment and structural confirmation acs.org. The use of different DFT functionals and basis sets, such as PW86/IGLO-III and B3LYP/cc-pVTZ, has been explored to achieve optimal agreement with experimental data acs.org.

Understanding Electronic Effects on Isotopic Labeling and NMR Parameters

The presence of isotopic labels, such as the ¹³C atom in this compound, can influence the electronic distribution within the molecule, thereby affecting NMR parameters. Quantum chemical calculations help in dissecting these electronic effects. Studies on ¹³C NMR spectroscopy highlight that scalar couplings, particularly ¹JCH and ¹JCC, are sensitive to the electronic structure and local geometry of the nucleus acs.org. The incorporation of a ¹³C isotope can subtly alter electron density, which, in turn, influences chemical shifts and coupling constants. Theoretical investigations aim to understand how these electronic effects, stemming from isotopic substitution, manifest in observable NMR parameters, providing insights into the local electronic environment of the ¹³C nucleus within the acetonitrile (B52724) molecule acs.orgsigmaaldrich.com.

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular dynamics (MD) simulations are crucial for understanding the behavior of molecules in condensed phases, particularly their interactions with solvent molecules. For this compound, MD simulations explore its dynamics and interactions within various solvent environments.

Solvation Shell Dynamics and Intermolecular Interactions

MD simulations allow for the detailed analysis of solvation shells and intermolecular interactions. Studies involving acetonitrile in different solvent environments, including water and other organic solvents, have utilized MD to investigate the structure and dynamics of solvent molecules around solute particles researchgate.netaip.orgresearchgate.netdiva-portal.orgrsc.org. These simulations can reveal how acetonitrile molecules orient themselves and interact with solutes, providing insights into the formation and dynamics of solvation shells. For example, simulations of ions in acetonitrile have shown that the solvent molecules form distinct solvation shells, with the first shell exhibiting specific orientational correlations and dynamics researchgate.netdiva-portal.org. The behavior of acetonitrile in mixed solvent systems, such as water-acetonitrile mixtures, has also been studied, revealing complex solvation patterns and potential microheterogeneities researchgate.netdiva-portal.orgrsc.org. These studies often employ various force fields, such as the six-site flexible acetonitrile model, to accurately capture the intermolecular interactions researchgate.netresearchgate.net.

Computational Modeling of Reaction Pathways and Solvent Effects

MD simulations, often coupled with quantum mechanical methods, are employed to model reaction pathways and understand the influence of solvent effects on these processes. For acetonitrile, studies have investigated its role as a solvent in various chemical reactions, including cross-coupling reactions and SN2 reactions whiterose.ac.uksci-hub.se. Computational modeling can elucidate how acetonitrile's polarity and specific interactions, such as dipole-dipole interactions, affect reaction rates and mechanisms whiterose.ac.uksci-hub.se. For instance, the reaction density functional theory (RxDFT) method has been used to analyze solvent effects in SN2 reactions in acetonitrile, demonstrating that acetonitrile's polarization and solvation effects can significantly alter free energy barriers sci-hub.se. Furthermore, the solvatochromic effects of acetonitrile on solute electronic properties, such as UV/Vis absorption spectra, are studied to understand how solvent interactions influence molecular behavior, particularly in excited states rsc.org. These computational approaches provide a deeper understanding of how the solvent environment, like acetonitrile, modulates chemical reactivity and molecular properties.

Future Directions and Emerging Research Avenues for Acetonitrile 2 13c

Integration with Advanced Analytical Platforms Beyond NMR for Enhanced Isotopic Analysis

While NMR remains a powerful tool, the future of isotopic analysis lies in the integration of Acetonitrile-2-13C with a broader array of analytical platforms. This synergy allows for a more comprehensive understanding of isotopic distribution and molecular transformations.

Mass spectrometry (MS) offers exceptional sensitivity and precision for analyzing the distribution of isotopes in molecules. When a compound is enriched with this compound, MS can precisely determine the extent and position of the labeling. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap, are particularly powerful. acs.org These methods can resolve the minute mass difference between a molecule containing a ¹²C atom and one containing a ¹³C atom (approximately 1.0031 Da). uab.edu

The analysis of the resulting mass spectrum allows researchers to quantify the isotopic enrichment in a sample. The relative intensities of the peaks corresponding to the unlabeled (M), single-labeled (M+1), double-labeled (M+2), and so on, provide a detailed isotopic signature. uab.edusisweb.com For instance, in metabolic flux analysis, cells can be cultured in a medium containing a ¹³C-labeled precursor. The resulting metabolites, incorporating the ¹³C label, can be analyzed by MS to reveal the distribution of mass isotopomers, which in turn helps to quantify metabolic pathway activities. acs.org The use of stable isotope-labeled internal standards, including potentially those derived from or used with this compound, is a common practice to ensure accuracy and precision in quantitative MS-based assays. nih.gov

Table 1: Key Mass Spectrometry Techniques for Isotopic Analysis This table is interactive. You can sort and filter the data.

| Technique | Principle | Application in Isotopic Analysis |

|---|---|---|

| Time-of-Flight (TOF) MS | Ions are accelerated by an electric field of known strength. The time it takes for the ion to reach a detector at a known distance is measured. This time depends on the mass-to-charge ratio of the ion. | Precisely measures the mass of isotopically labeled molecules, allowing for the differentiation and quantification of isotopologues based on their distinct masses. mdpi.comdovepress.com |

| Orbitrap MS | Ions are trapped in an orbital motion around a central, spindle-shaped electrode. The frequency of this motion is directly related to the ion's mass-to-charge ratio, which can be measured with very high accuracy. | Provides very high resolution and mass accuracy, enabling the confident identification and quantification of ¹³C-labeled compounds even in complex biological matrices. acs.org |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS | Ions are trapped in a magnetic field, where they move in a circular path (cyclotron motion). The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio and can be measured with extreme precision. | Offers the highest resolution and mass accuracy, making it ideal for resolving complex isotopic patterns and identifying unknown labeled byproducts in reaction mixtures. researchgate.net |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically where a precursor ion of a specific mass-to-charge ratio is selected and fragmented to produce product ions. | Used to determine the specific location of the ¹³C label within a molecule by analyzing the fragmentation patterns of the labeled compound. mdpi.com |

Coupling chromatographic techniques with isotope-sensitive detectors, primarily mass spectrometers, creates a powerful platform for analyzing complex mixtures containing isotopically labeled compounds. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) first separate the components of a mixture, after which the MS detector provides mass information for each eluting compound. nih.govepa.gov

This hyphenated approach is invaluable because it allows for the simultaneous quantification of the labeled reactant (e.g., this compound), intermediates, and final products in a reaction or biological sample. For example, an LC-MS/MS method can be developed to separate and quantify ¹³C-labeled nucleoside analogs and their various phosphorylated forms from a cellular matrix, providing critical data for pharmaceutical studies. nih.gov The chromatographic step ensures that isobaric compounds (molecules with the same nominal mass but different structures) are separated before reaching the detector, preventing potential interferences and ensuring accurate isotopic analysis. The use of an appropriate chromatographic column, such as a C18 reversed-phase column for HPLC, is crucial for achieving the necessary separation. mdpi.comdovepress.com

Novel Applications in Catalyst Design and Reaction Engineering

The use of this compound is emerging as a powerful strategy in catalysis research. By "tagging" the acetonitrile (B52724) molecule, researchers can track its journey through a catalytic cycle, providing unprecedented insight into reaction mechanisms and catalyst behavior.

Understanding how a reactant interacts with the surface of a heterogeneous catalyst is fundamental to designing more efficient catalysts. Acetonitrile is known to be a useful probe molecule for assessing the acidic properties of catalyst surfaces. researchgate.netacs.org When this compound is introduced to a catalyst, techniques like in-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) can monitor the changes in vibrational frequencies associated with the ¹³C-N triple bond.

This allows researchers to distinguish the labeled acetonitrile from other carbon-containing species and observe its adsorption onto different active sites, such as Brønsted and Lewis acid sites. researchgate.netacs.org For example, studies on the catalytic combustion or hydrogenation of acetonitrile over metal-based catalysts (e.g., Cu, Rh, Co) can employ the ¹³C label to trace the transformation of the nitrile group. lidsen.comacs.orgresearchgate.net This helps to elucidate reaction intermediates and pathways, such as whether the reaction proceeds via oxidation, hydrolysis, or hydrogenation, ultimately leading to the design of catalysts with higher activity and selectivity. researchgate.netresearchgate.net

The ability to monitor catalytic reactions in real time provides crucial kinetic and mechanistic data. The use of this compound is particularly advantageous when coupled with techniques capable of continuous monitoring. FlowNMR spectroscopy, for instance, allows for the non-invasive, real-time tracking of reactions involving ¹³C-labeled compounds directly in the reaction vessel. rsc.org This can provide precise data on reaction rates, the formation of intermediates, and the final product distribution as the reaction progresses.

Similarly, online chromatographic techniques like UHPLC and mass spectrometry can be integrated into a flow reactor setup to provide real-time analytics. rsc.orgshimadzu.com By continuously sampling the reaction mixture, these systems can quantify the consumption of the ¹³C-labeled reactant and the formation of labeled products. rsc.org This approach is powerful for rapidly screening catalyst performance under different conditions and for optimizing reaction parameters to improve yield and efficiency. mdpi.com

Table 2: Techniques for Real-Time Monitoring of Catalytic Reactions with Labeled Reactants This table is interactive. You can sort and filter the data.

| Technique | Description | Advantage for ¹³C-Labeled Reactants |

|---|---|---|

| FlowNMR Spectroscopy | A nuclear magnetic resonance spectrometer equipped with a flow cell, allowing the reaction mixture to pass through the detection coil continuously. | Enables non-invasive, real-time monitoring of ¹³C-labeled species, providing rich structural and quantitative information on reactants, intermediates, and products without perturbing the reaction. rsc.org |

| Online HPLC/UHPLC | A high-performance liquid chromatography system integrated directly with the reactor, allowing for automated, periodic sampling and analysis of the reaction mixture. | Provides quantitative data on the concentration of separated labeled compounds over time, enabling the calculation of reaction kinetics and catalyst deactivation rates. rsc.org |

| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | A direct ionization technique where a probe samples a micro-quantity of the reaction mixture and introduces it directly into a mass spectrometer for rapid analysis. | Allows for extremely fast, real-time monitoring of changes in the molecular weight of components, ideal for tracking the conversion of a labeled reactant to its product. shimadzu.com |

| In-situ Infrared (IR) / Raman Spectroscopy | Spectroscopic probes are inserted directly into the reaction vessel to collect vibrational spectra of the reacting species as the reaction occurs. | Can specifically track the vibrational modes of the ¹³C-labeled bond (e.g., ¹³C≡N), providing direct insight into the transformation of the functional group on the catalyst surface. acs.org |

Potential for Development of New Isotopic Tracers and Probes for Complex Systems

The unique properties of acetonitrile, combined with the precision of isotopic labeling, position this compound as a versatile building block for developing novel tracers and probes. Stable isotope tracers offer significant advantages over other labeling methods, as they are non-radioactive and can accurately reflect the behavior of the parent molecule without altering its chemical properties. nih.govacs.org

The development of new tracers is critical for advancing fields like metabolic engineering, where the precise quantification of cellular fluxes is essential. nih.gov this compound can serve as a precursor in the synthesis of more complex ¹³C-labeled molecules. These new tracers can be designed to probe specific metabolic pathways or enzymatic activities. Beyond biology, the ability of acetonitrile to coordinate with metal ions and interact with various surfaces makes its labeled form an ideal probe for studying complex systems in materials science and coordination chemistry. researchgate.netresearchgate.net For example, it could be used to investigate the mechanisms of solvent effects in electrochemical reactions or to trace the assembly of metal-organic frameworks. The continued development of such specialized probes will undoubtedly fuel discoveries across a wide range of scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.